

# An In-depth Technical Guide to IANBD Ester: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: IANBD ester

Cat. No.: B149415

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This guide provides a comprehensive overview of **IANBD ester**, a thiol-reactive, environmentally sensitive fluorescent probe. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques to study protein structure and function. The document details the chemical structure, physicochemical properties, synthesis, and mechanism of action of **IANBD ester**, along with detailed experimental protocols for its use.

## Core Chemical Structure and Properties

**IANBD ester**, with the chemical name N-((2-(Iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole, is a specialized fluorescent dye designed to probe biological microenvironments.<sup>[1][2]</sup> Its structure is tripartite, consisting of a fluorescent reporter (NBD), a reactive group (iodoacetyl), and a flexible linker.

- **NBD Fluorophore (7-nitrobenz-2-oxa-1,3-diazole):** This is an environmentally sensitive fluorophore. It exhibits weak fluorescence in polar, aqueous environments but becomes significantly more fluorescent in nonpolar, hydrophobic settings.<sup>[1]</sup> This solvatochromic property is the basis for its utility in detecting conformational changes.
- **Iodoacetyl Reactive Group:** This moiety is highly reactive towards sulfhydryl (thiol) groups, enabling the specific, covalent labeling of cysteine residues in proteins.<sup>[1]</sup>
- **Ethylenediamine Linker:** A flexible chain that connects the NBD fluorophore to the iodoacetyl group, providing spatial separation to minimize functional interference between the two

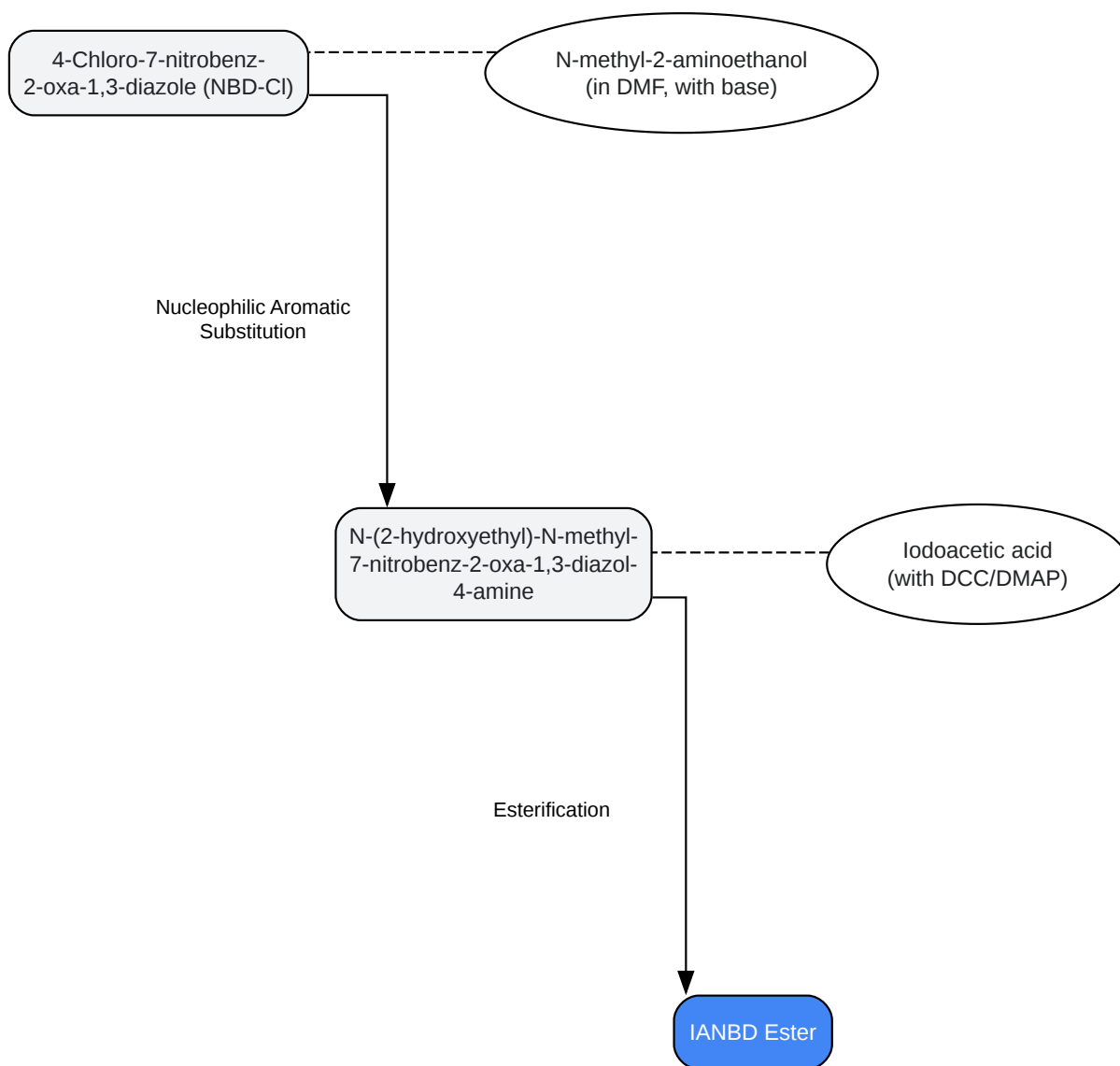
moieties.[\[1\]](#)

The key physicochemical and spectral properties of **IANBD ester** are summarized in the table below.

Property	Value	Reference
CAS Number	67013-48-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> IN <sub>4</sub> O <sub>5</sub>	<a href="#">[2]</a>
Molecular Weight	406.13 g/mol	<a href="#">[2]</a>
Boiling Point	523.3°C at 760 mmHg	<a href="#">[2]</a>
Density	1.893 g/cm <sup>3</sup>	<a href="#">[2]</a>
Excitation Maximum	~472 nm	<a href="#">[1]</a>
Emission Maximum	~536 nm	<a href="#">[1]</a>
Molar Extinction Coeff.	23,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[1]</a>
Quantum Yield	Environment-dependent; increases dramatically in nonpolar environments	<a href="#">[1]</a>

## Synthetic Pathway

The synthesis of **IANBD ester** is a two-step process that begins with the functionalization of the NBD core, followed by the introduction of the thiol-reactive iodoacetate group.



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A simplified workflow for the chemical synthesis of **IANBD ester**.<sup>[1]</sup>

#### Protocol for Synthesis:

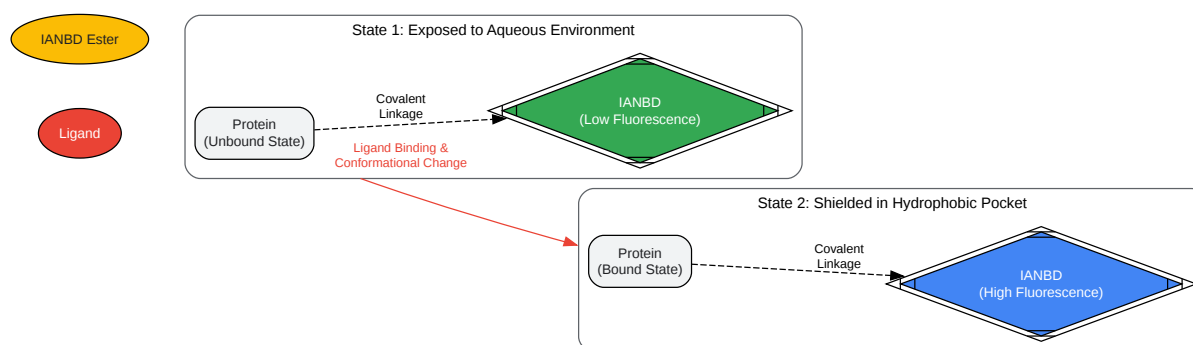
- Step 1: Nucleophilic Aromatic Substitution: 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is reacted with N-methyl-2-aminoethanol.<sup>[1]</sup> This reaction is typically performed in a polar

aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1] The reaction yields the intermediate, N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine.[1]

- Step 2: Esterification: The hydroxyl group of the intermediate is then esterified using iodoacetic acid.[1] This coupling is commonly achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the final **IANBD ester** product.[1]

## Principle of Operation as a Biosensor

**IANBD ester** functions by covalently attaching to a protein and reporting on its local environment. The fluorescence signal is modulated by conformational changes that alter the polarity of the environment surrounding the NBD fluorophore.



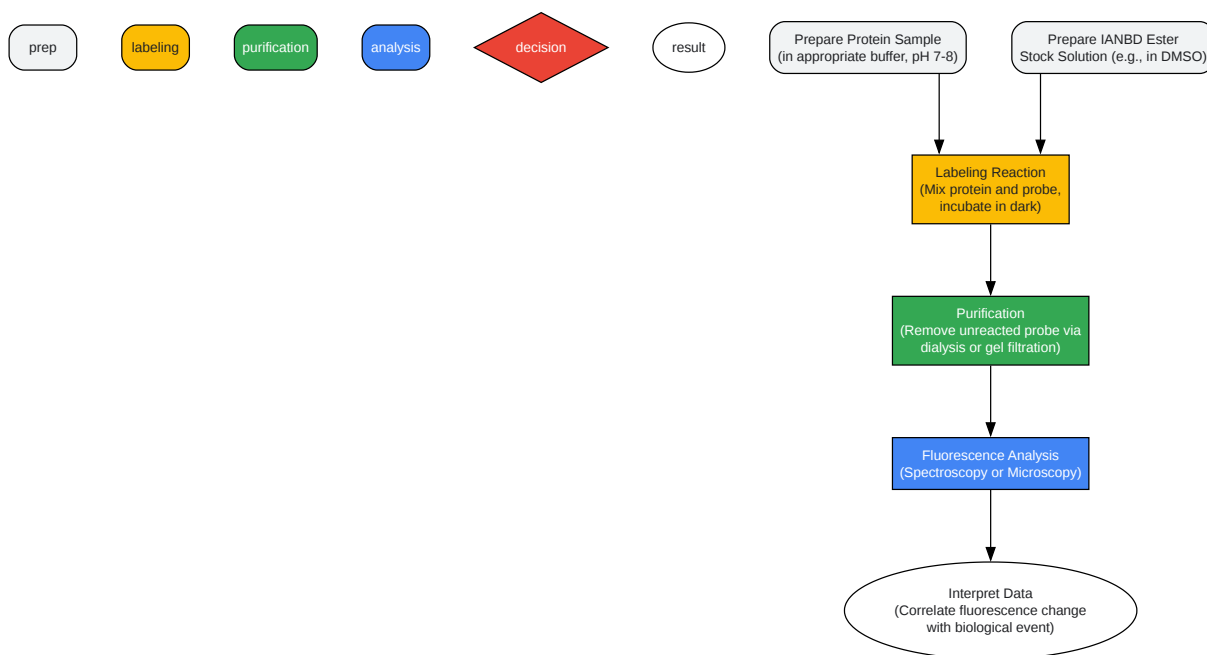
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Mechanism of fluorescence change in **IANBD ester** upon protein conformational shift.

When the IANBD-labeled cysteine residue is exposed to the polar aqueous solvent, the NBD fluorophore is quenched, resulting in low fluorescence.<sup>[1]</sup> Upon a triggering event, such as ligand binding or protein-protein interaction, the protein may undergo a conformational change.<sup>[1][4]</sup> If this change moves the IANBD probe into a nonpolar, hydrophobic pocket, it is shielded from the aqueous environment, leading to a significant increase in its fluorescence quantum yield and thus a detectable increase in emission intensity.<sup>[1]</sup>

## Experimental Workflow and Protocols

The successful use of **IANBD ester** requires careful execution of protein labeling, purification, and fluorescence analysis.



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